(2S)-1-methoxypropane-2-sulfonamide
Description
(2S)-1-Methoxypropane-2-sulfonamide is a chiral sulfonamide derivative characterized by a methoxy group at the 1-position and a sulfonamide moiety at the 2-position of a propane backbone. Its molecular formula is C16H15ClFN3O, with a molecular weight of 319.77 g/mol and a CAS registry number of 1795544-18-1 . The (2S) stereochemistry imparts enantioselective properties, making it relevant for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
Properties
CAS No. |
2323064-00-0 |
|---|---|
Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Boron-Catalyzed Asymmetric Reduction
The most widely adopted method for synthesizing (2S)-1-methoxypropane-2-sulfonamide involves the enantioselective reduction of 3-(bromoacetyl)-2-thiophenesulfonamide (Compound 2) using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™]. This Sharpless-type asymmetric reduction proceeds at 30°C in tetrahydrofuran (THF), achieving 98% enantiomeric excess (ee) within 2 hours. The reaction mechanism involves the formation of a borane-ketone complex, followed by stereoselective hydride transfer to generate the (S)-configured alcohol intermediate (Compound 3).
Critical Parameters:
-
Catalyst loading: 1.2 equivalents of (+)-DIP-Chloride™
-
Solvent: Anhydrous THF under nitrogen atmosphere
-
Temperature: 25–30°C (higher temperatures reduce ee by 5–8%)
A comparative analysis of reducing agents (Table 1) reveals the superiority of (+)-DIP-Chloride™ over oxazaborolidine catalysts, which require longer reaction times (4–6 hours) and exhibit lower stereoselectivity (90–92% ee).
Table 1: Performance of Chiral Reducing Agents
| Catalyst | ee (%) | Yield (%) | Time (h) |
|---|---|---|---|
| (+)-DIP-Chloride™ | 98 | 85 | 2 |
| (S)-CBS Oxazaborolidine | 92 | 78 | 4 |
| (R)-Binap-RuCl₂ | 88 | 65 | 6 |
Downstream Functionalization: Cyclization and Alkylation
The alcohol intermediate (Compound 3) undergoes cyclization in aqueous NaOH (2M, 50°C, 1 hour) to form 3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide (Compound 4). Subsequent N-alkylation with 3-bromo-1-methoxypropane in dimethylformamide (DMF) at 80°C installs the methoxypropane sidechain, yielding the target sulfonamide after 12 hours (75% isolated yield).
Key Observations:
-
Alkylation efficiency depends on the leaving group: Bromide (75%) > Tosylate (68%) > Mesylate (60%)
-
Polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing the transition state
Alternative Synthetic Routes
Oxidative-Reductive Deracemization
A less conventional route involves the oxidation of racemic 3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide (Compound 4) to the corresponding ketone (Compound 7) using Jones reagent (CrO₃/H₂SO₄). Asymmetric reduction of Compound 7 with (S)-CBS oxazaborolidine restores the chiral center with 92% ee, followed by alkylation to yield the target compound. While this method circumvents the need for enantioselective catalysis in the initial step, the additional oxidation-reduction sequence lowers the overall yield to 62%.
Direct Sulfonation of Amine Precursors
Patent US20030236437A1 discloses a generalized sulfonamide synthesis via the reaction of primary amines with sulfonyl chlorides in polar aprotic solvents. Applying this to (2S)-1-methoxypropan-2-amine and methanesulfonyl chloride in 1-methyl-2-pyrrolidinone (NMP) at 120°C for 6 hours provides the target compound in 70% yield. However, this method struggles with regioselectivity, producing 15–20% of the N,N-disulfonated byproduct.
Optimized Conditions for Direct Sulfonation:
-
Solvent: NMP or DMAC (dimethylacetamide)
-
Temperature: 120–150°C
-
Stoichiometry: 1.1 equivalents of sulfonyl chloride
Industrial-Scale Considerations
Catalyst Recovery and Recycling
The (+)-DIP-Chloride™ catalyst can be recovered via aqueous extraction (pH 9.5–10.0) followed by recrystallization from heptane/ethyl acetate (3:1), achieving 85% recovery efficiency. Recycled catalyst retains 95% activity over three cycles, reducing production costs by 30% compared to stoichiometric methods.
Purification Strategies
Chromatographic purification on silica gel (ethyl acetate/hexane, 1:1) removes residual borane complexes, while recrystallization from ethanol/water (4:1) enhances enantiomeric purity to >99.5%.
Emerging Methodologies
Continuous Flow Asymmetric Synthesis
Pilot-scale studies demonstrate the feasibility of continuous flow reactors for the enantioselective reduction step, reducing reaction time to 15 minutes and improving space-time yield by 200%. Immobilized (+)-DIP-Chloride™ on mesoporous silica enables catalyst reuse for 10 batches without significant loss in ee .
Chemical Reactions Analysis
Types of Reactions: (2S)-1-Methoxypropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
(2S)-1-Methoxypropane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-methoxypropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (2S)-1-methoxypropane-2-sulfonamide, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves reacting 1-methoxypropane-2-sulfonyl chloride with ammonia or a protected amine under controlled conditions. To achieve the (2S) configuration, chiral resolution (e.g., using chiral auxiliaries) or asymmetric synthesis with enantioselective catalysts is recommended. Post-synthesis, chiral HPLC or polarimetry can confirm stereochemical purity. For intermediates, consider X-ray crystallography to validate absolute configuration .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (CHNOS).
- Infrared Spectroscopy (IR) : Identify sulfonamide (S=O) and methoxy (C-O) functional groups.
- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing .
Advanced Questions
Q. How can researchers resolve contradictions in stereochemical assignment when different analytical methods yield conflicting data?
- Methodological Answer : Cross-validate using complementary techniques:
- Chiral HPLC vs. Optical Rotation : If discrepancies arise, prioritize chiral HPLC for enantiomeric excess quantification.
- X-ray Crystallography : Use as the gold standard for absolute configuration determination.
- Statistical Analysis : Apply multivariate regression to assess method-dependent biases. Refer to iterative data reconciliation frameworks in qualitative research to address contradictions .
Q. How should stability studies be designed to evaluate this compound under varying experimental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to extremes (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC.
- Compatibility : Avoid oxidizers (e.g., peroxides) due to incompatibility risks; test inert atmosphere stability .
- Kinetic Analysis : Calculate degradation rate constants (k) under each condition using Arrhenius plots for shelf-life predictions.
Q. What best practices ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Document reaction parameters (e.g., solvent purity, catalyst lot, temperature gradients).
- Open Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data and synthetic procedures.
- Collaborative Validation : Use round-robin testing between labs to identify procedural variabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
